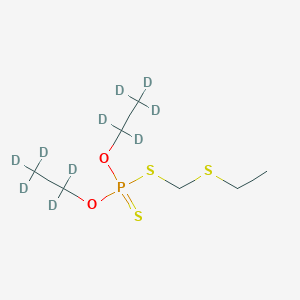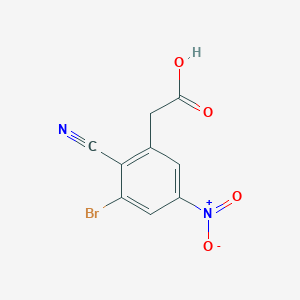![molecular formula C13H13N3O2 B1460570 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide CAS No. 1337563-47-9](/img/structure/B1460570.png)
7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide
Overview
Description
7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide is a complex organic compound with a unique tetracyclic structure This compound is known for its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reagents to facilitate the formation of the desired rings. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxides, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),5,7,10-pentaene 5-oxide
- 6,10-Methano-6H-azepino[4,5-g]quinoxaline, 7,8,9,10-tetrahydro-, 1-oxide
Uniqueness
Compared to similar compounds, 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide stands out due to its specific functional groups and structural configuration.
Properties
IUPAC Name |
8-oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-15-1-2-16(18)13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15/h1-2,4-5,8-9,14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVCIIJCHZMPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=C(C=C23)N(C=C[N+]4=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl octanoate](/img/structure/B1460487.png)
![1-[(3,4-dimethylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1460488.png)












